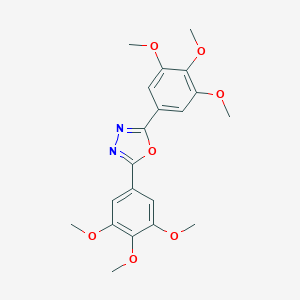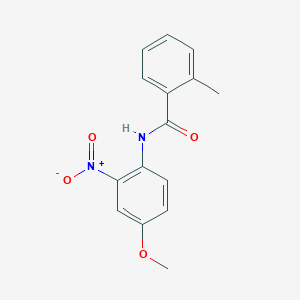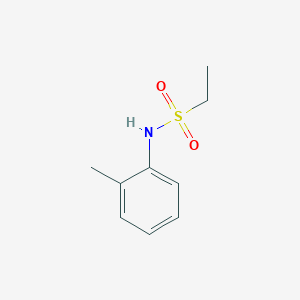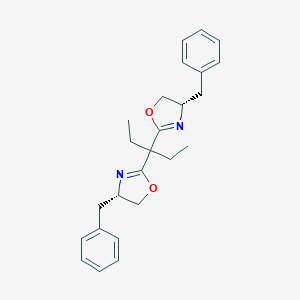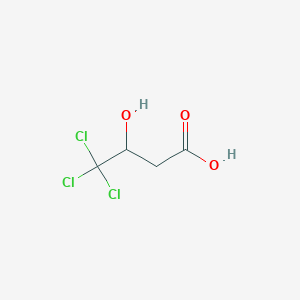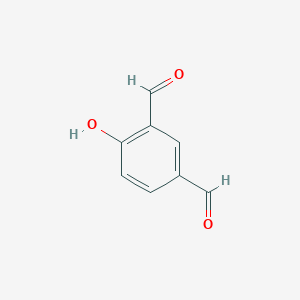
N-Methyl-2-sulfamoylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-sulfamoylpyridine-3-carboxamide (known as MS-275 or Entinostat) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Wirkmechanismus
MS-275 works by inhibiting the activity of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and the inhibition of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, MS-275 has been shown to have non-histone targets, including transcription factors and signaling molecules, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases. MS-275 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MS-275 is its specificity for N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which allows for the selective inhibition of tumor-promoting genes while leaving normal cells relatively unaffected. However, MS-275 has been shown to have limited efficacy in certain cancer types, and its use in combination with other drugs may be necessary to achieve optimal therapeutic effects. In addition, the long-term effects of MS-275 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on MS-275 will likely focus on its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosing and administration of MS-275, as well as its potential use in combination with other drugs. Finally, the development of more potent and selective N-Methyl-2-sulfamoylpyridine-3-carboxamide inhibitors may lead to the discovery of new therapeutic targets and the development of more effective treatments for various diseases.
Synthesemethoden
MS-275 is synthesized through a multi-step process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with N-methylsulfamoyl chloride to produce N-methyl-2-sulfamoylpyridine-3-carbonyl chloride. Finally, the compound is treated with ammonia to obtain MS-275 in its pure form.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
112006-55-0 |
|---|---|
Produktname |
N-Methyl-2-sulfamoylpyridine-3-carboxamide |
Molekularformel |
C7H9N3O3S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
N-methyl-2-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3S/c1-9-6(11)5-3-2-4-10-7(5)14(8,12)13/h2-4H,1H3,(H,9,11)(H2,8,12,13) |
InChI-Schlüssel |
BMHNLPXILGWEKG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
Kanonische SMILES |
CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
Synonyme |
N-Methyl-2-sulfaMoylpyridine-3-carboxaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



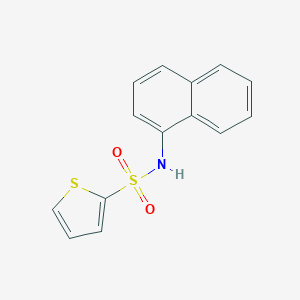
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
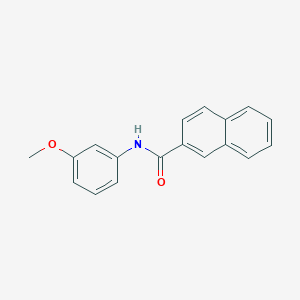
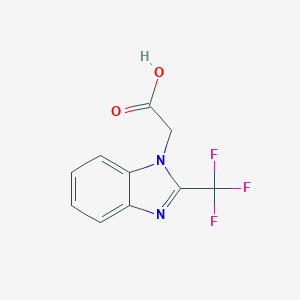
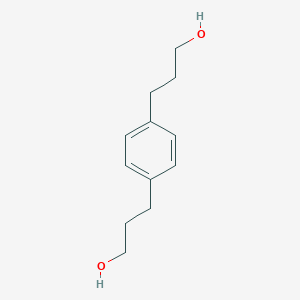
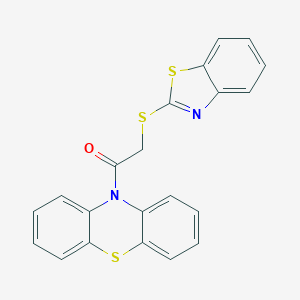
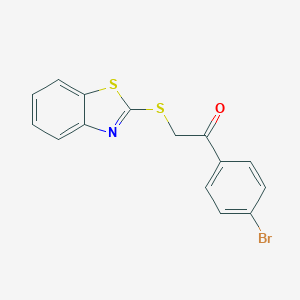
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
